molecular formula C9H10N2O4 B1202578 4-Nitrophenyl dimethylcarbamate CAS No. 7244-70-4

4-Nitrophenyl dimethylcarbamate

Cat. No. B1202578
CAS RN: 7244-70-4
M. Wt: 210.19 g/mol
InChI Key: YBRIFDNEMBTBMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrophenyl dimethylcarbamate can be synthesized using several methods. A notable approach involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts and anhydrous Na2CO3, producing 4-nitrophenyl N-methylcarbamate and other analogues in excellent yields. This biphasic method showcases the compound's accessibility through straightforward synthetic routes, offering high purity and yield under optimized conditions (Peterson, Houguang, & Ke, 2006).

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl dimethylcarbamate exhibits interesting characteristics when analyzed through crystallographic studies. The plane of the cis carbamate group in its structure forms an angle with the benzene ring, indicating a specific spatial arrangement. This configuration plays a crucial role in the compound's reactivity and interaction with other molecules. Such structural details are essential for understanding the compound's behavior in various chemical contexts (Waters & Kitson, 1996).

Chemical Reactions and Properties

4-Nitrophenyl dimethylcarbamate participates in a variety of chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, its involvement in the Smiles rearrangement, where it undergoes reaction by elimination to yield 4-nitrophenoxide ion, highlights its potential in generating valuable chemical intermediates. These reactions are crucial for developing new synthetic pathways and understanding the compound's chemical behavior (Fitzgerald, Blakeley, & Zerner, 1984).

Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field : Catalysis and Nanotechnology
  • Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
  • Methods of Application : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . Different aspects of model catalytic reduction related to thermodynamics parameters have been elucidated .
  • Results or Outcomes : This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

Environmentally-Friendly Reduction of 4-Nitrophenol

  • Scientific Field : Environmental Chemistry and Catalysis
  • Application Summary : The low molecular-mass organic compound 4-nitrophenol is involved in many chemical processes and is commonly present in soils and in surface and ground waters, thereby causing severe environmental impact and health risk . Several methods have been proposed for its transformation (bio and chemical degradation) .
  • Methods of Application : The study explores the electrochemical reduction of this pollutant over different metallic and carbonaceous substrata . Specifically, gold and silver working electrodes were used since they combine a high electrocatalytic activity for 4-nitrophenol reduction and a low electrocatalytic capacity for hydrogen evolution . The influence of the pH, temperature, and applied potential have also been considered as crucial parameters in the overall optimization of the process .
  • Results or Outcomes : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose . A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .

Green Synthesis of Noble Metal Nanoparticles

  • Scientific Field : Nanotechnology
  • Application Summary : The green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
  • Methods of Application : The review presents the scientific advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
  • Results or Outcomes : The review clearly explains the reaction mechanisms of both metal nanoparticle synthesis and 4-NP reduction .

Safety And Hazards

The safety information for 4-Nitrophenyl dimethylcarbamate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that 4-Nitrophenyl dimethylcarbamate and similar compounds could play a significant role in future research and development in the field of nanostructured materials .

properties

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRIFDNEMBTBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222736
Record name 4-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl dimethylcarbamate

CAS RN

7244-70-4
Record name Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=7244-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Nitrophenyl dimethylcarbamate
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Record name 4-Nitrophenyl dimethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N,N-dimethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WD Reed, TR Fukuto - Pesticide Biochemistry and Physiology, 1973 - Elsevier
The rates of spontaneous regeneration or decarbamylation of fly-head and bovine erythrocyte cholinesterase inhibited by methyl- and dimethylcarbamic acid esters were determined …
Number of citations: 17 www.sciencedirect.com
Simanenko, AF Popov, TM Prokop'eva… - Russian journal of …, 2002 - Springer
… , ethyl 4-nitrophenyl ethylphosphonate, and 4-nitrophenyl dimethylcarbamate) in water at 25oC (ionic … (by a factor of ~4) and 4-nitrophenyl dimethylcarbamate (by a factor of ~10). The …
Number of citations: 33 link.springer.com
VA Savelova, AF Popov, LN Vakhitova… - Russian Journal of …, 2005 - Springer
… -nitrophenyl 4-toluenesulfonate, and 4-nitrophenyl dimethylcarbamate in the system H 2 O 2 -… 4-nitrophenyl phosphate, and 4-nitrophenyl dimethylcarbamate and of hydroxide ion with 4-…
Number of citations: 7 link.springer.com
YS Simanenko, IA Belousova, VA Savelova… - Theoretical and …, 2004 - Springer
… The rate of alkaline hydrolysis of 4-nitrophenyl toluenesulfonate, 4-nitrophenyl diethyl phosphate, and 4-nitrophenyl dimethylcarbamate (with Et4NOH as reagent) in concentrated …
Number of citations: 4 link.springer.com
LR Fitzgerald, RL Blakeley, B Zerner - Chemistry Letters, 1984 - journal.csj.jp
In alkaline solution, 4-nitrophenyl N-hydroxycarbamate undergoes reaction by elimination to yield 4-nitrophenoxide ion, and by rearrangement to yield N-carboxy-4-nitrophenoxyamine. …
Number of citations: 6 www.journal.csj.jp
LR FITZGERALD, RL BLAKELEY, B ZERNER - reactions - jlc.jst.go.jp
… The value of кг (0.65 M-1 s-1) for the hydroxide promoted decomposition of 3 is much greater than that for the attack of hydroxide ion on 4-nitrophenyl dimethylcarbamate (4.0 x ю~ц M-1 …
Number of citations: 0 jlc.jst.go.jp
AC Baillie - Pesticide Science, 1981 - Wiley Online Library
… A description is given of the synthesis, acetylcholinesterase inhibition, insecticidal activity and field trial results with 2-diethylamino-4-nitrophenyl dimethylcarbamate and related …
Number of citations: 4 onlinelibrary.wiley.com
Y Pocker, LJ Guilbert - Biochemistry, 1974 - ACS Publications
Y. Pocker* and LJ Guilbertt abstract: The effect of bovine carbonic anhydrase on the stepwise hydrolysis of carbonate diesters is examined. While biphasic enzyme kinetics cannot be …
Number of citations: 37 pubs.acs.org
A John, KM Nicholas - The Journal of organic chemistry, 2012 - ACS Publications
A series of cyclometalated palladium complexes derived from O-phenylcarbamates has been synthesized by the reaction of the respective carbamates with Pd(OAc) 2 in the presence of …
Number of citations: 89 pubs.acs.org
SE Varjosaari, P Suating, MJ Adler - Synthesis, 2015 - thieme-connect.com
A simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates has been developed, and a protocol is henceforth described. N-Substituted carbamoyl chloride …
Number of citations: 15 www.thieme-connect.com

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